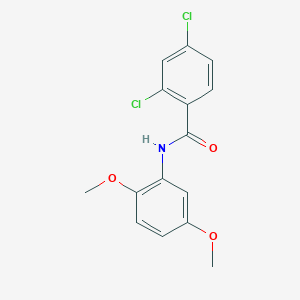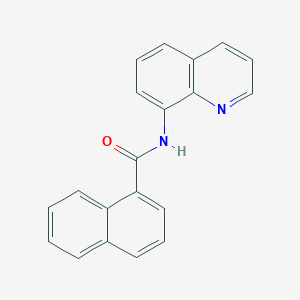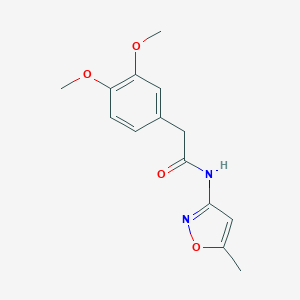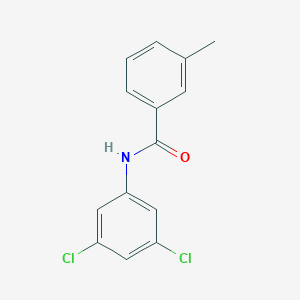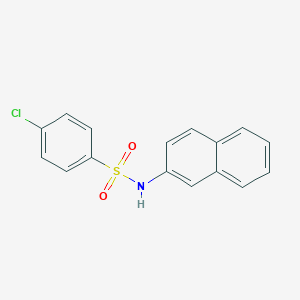
4-chloro-N-(2-naphthyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-naphthyl)benzenesulfonamide, commonly known as N-(2-naphthyl)-4-chlorobenzenesulfonamide or NCBS, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research as a tool for studying various biological processes.
Applications De Recherche Scientifique
NCBS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for studying protein-ligand interactions, enzyme kinetics, and protein conformational changes. It is also used as a tool for studying the molecular mechanisms of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. NCBS has been shown to inhibit the activity of several enzymes such as carbonic anhydrase, acetylcholinesterase, and β-secretase. It has also been shown to bind to amyloid β-peptide, which is involved in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
NCBS is believed to act as an inhibitor of enzymes and proteins by binding to their active sites. It has been shown to inhibit the activity of carbonic anhydrase by binding to its zinc ion in the active site. It also inhibits the activity of acetylcholinesterase by binding to its catalytic site. NCBS has been shown to bind to amyloid β-peptide and inhibit its aggregation, which is believed to be a key step in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
NCBS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. NCBS has been shown to bind to amyloid β-peptide and inhibit its aggregation, which is believed to be a key step in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
NCBS has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also fluorescent, which makes it a useful tool for studying protein-ligand interactions and protein conformational changes. However, NCBS has some limitations for lab experiments. It has a relatively low binding affinity for some enzymes and proteins, which may limit its usefulness as an inhibitor. It is also toxic at high concentrations, which may limit its use in cell-based assays.
Orientations Futures
There are several future directions for research on NCBS. One direction is to develop more potent inhibitors based on the structure of NCBS. Another direction is to study the effects of NCBS on other enzymes and proteins. It would also be interesting to study the effects of NCBS on animal models of Alzheimer's disease and other diseases. Finally, it would be useful to develop new methods for synthesizing and purifying NCBS that are more efficient and environmentally friendly.
Conclusion
In conclusion, NCBS is a useful tool for studying various biological processes. It has a wide range of applications in scientific research and has been shown to have several biochemical and physiological effects. However, it also has some limitations for lab experiments. Future research on NCBS should focus on developing more potent inhibitors, studying the effects of NCBS on other enzymes and proteins, and developing new methods for synthesizing and purifying NCBS.
Méthodes De Synthèse
NCBS can be synthesized using several methods. One of the most common methods is the reaction of 2-naphthylamine with p-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified using recrystallization or column chromatography. Other methods include the reaction of 2-naphthylamine with p-chlorobenzenesulfonyl fluoride or p-chlorobenzenesulfonyl isocyanate.
Propriétés
Nom du produit |
4-chloro-N-(2-naphthyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H12ClNO2S |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
4-chloro-N-naphthalen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO2S/c17-14-6-9-16(10-7-14)21(19,20)18-15-8-5-12-3-1-2-4-13(12)11-15/h1-11,18H |
Clé InChI |
SXPZYAMTSWFSFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)



